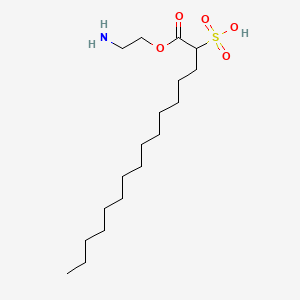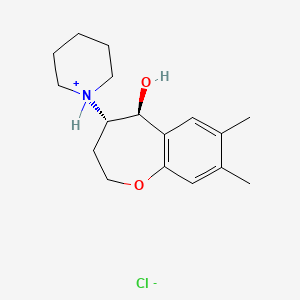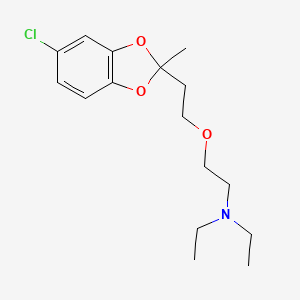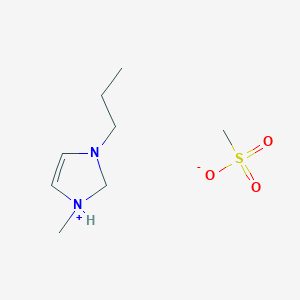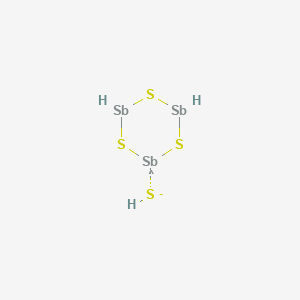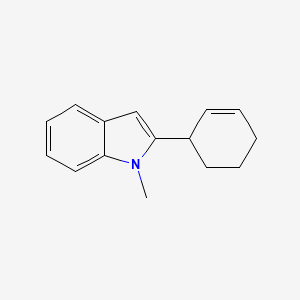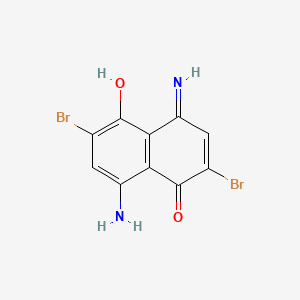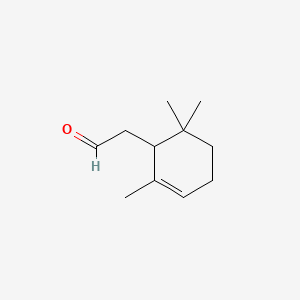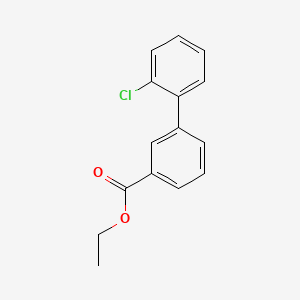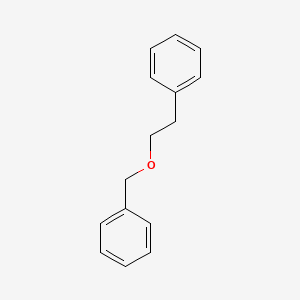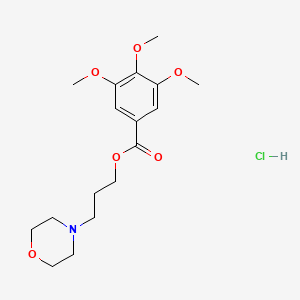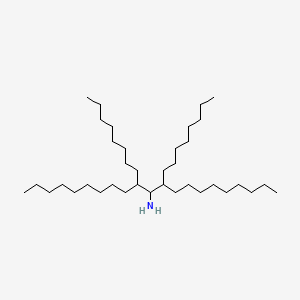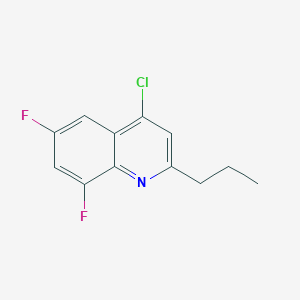
4-Chloro-6,8-difluoro-2-propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6,8-difluoro-2-propylquinoline is a chemical compound with the molecular formula C12H10ClF2N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The presence of chlorine and fluorine atoms in its structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,8-difluoro-2-propylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material. This compound undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,8-difluoro-2-propylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines, while oxidation and reduction can yield different quinoline derivatives.
Scientific Research Applications
4-Chloro-6,8-difluoro-2-propylquinoline has several scientific research applications, including:
Biology: The compound’s biological activity makes it useful in studying enzyme inhibition and other biochemical processes.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-6,8-difluoro-2-propylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6,8-difluoroquinoline: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
6,8-Difluoro-2-propylquinoline: Lacks the chlorine atom, which may influence its binding affinity and selectivity.
4-Chloro-2-propylquinoline: Lacks the fluorine atoms, which can impact its overall reactivity and biological properties.
Uniqueness
4-Chloro-6,8-difluoro-2-propylquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. The propyl group also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1156275-97-6 |
|---|---|
Molecular Formula |
C12H10ClF2N |
Molecular Weight |
241.66 g/mol |
IUPAC Name |
4-chloro-6,8-difluoro-2-propylquinoline |
InChI |
InChI=1S/C12H10ClF2N/c1-2-3-8-6-10(13)9-4-7(14)5-11(15)12(9)16-8/h4-6H,2-3H2,1H3 |
InChI Key |
VSDGXDMVPFTCCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=C(C2=N1)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




